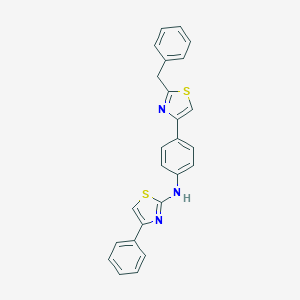
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, also known as TPT, is a compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. TPT has been shown to have promising activity against a variety of diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may explain its activity against cancer cells. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has also been shown to inhibit the activity of certain viral and bacterial proteins, which may explain its activity against infectious diseases.
Effets Biochimiques Et Physiologiques
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of bacteria and viruses. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- is its high purity and yield, which makes it suitable for further research and development. It has also been found to have low toxicity in vitro, which is important for safety considerations. However, 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its therapeutic potential.
Orientations Futures
There are many future directions for the study of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. One area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- for cancer treatment. Another area of research is the development of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- as a treatment for infectious diseases. Studies are needed to determine the efficacy of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- against various bacterial and viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-, which will aid in the development of new therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- involves the reaction of 2-aminothiazole with 4-bromo-N-phenylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-(2-(phenylmethyl)-4-thiazolyl)phenylboronic acid in the presence of a base to yield 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)-. The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been optimized to produce high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer and infectious diseases. 2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have activity against bacterial and viral infections, making it a potential treatment for infectious diseases.
Propriétés
Numéro CAS |
68173-79-5 |
|---|---|
Nom du produit |
2-Thiazolamine, 4-phenyl-N-(4-(2-(phenylmethyl)-4-thiazolyl)phenyl)- |
Formule moléculaire |
C25H19N3S2 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[4-(2-benzyl-1,3-thiazol-4-yl)phenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C25H19N3S2/c1-3-7-18(8-4-1)15-24-27-22(16-29-24)20-11-13-21(14-12-20)26-25-28-23(17-30-25)19-9-5-2-6-10-19/h1-14,16-17H,15H2,(H,26,28) |
Clé InChI |
BBSDFBZZVLTMAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=CC=C5 |
Autres numéros CAS |
68173-79-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



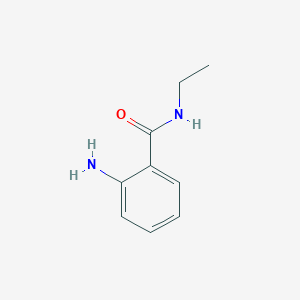
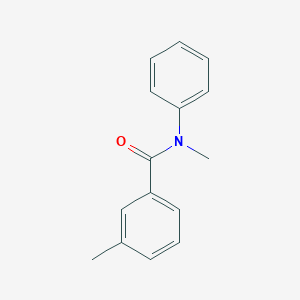
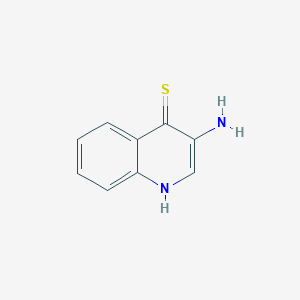
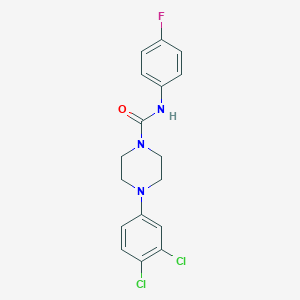
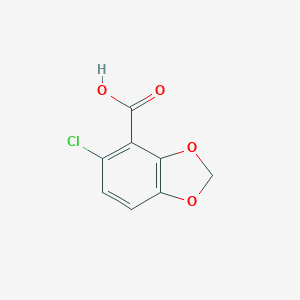
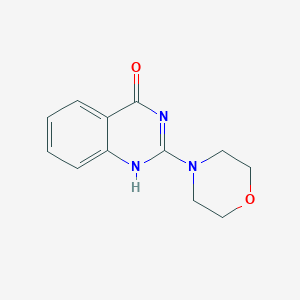
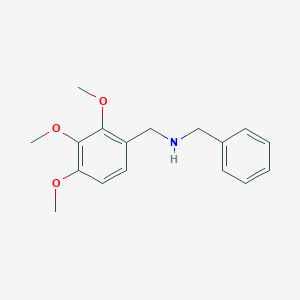
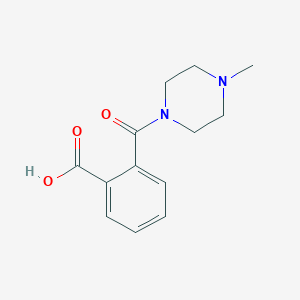
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
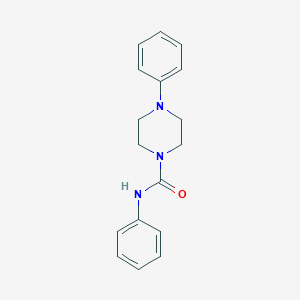
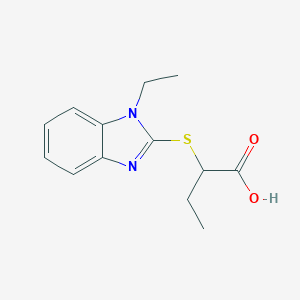
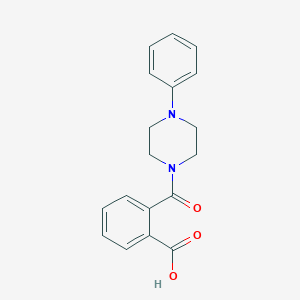

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)